1,4-Bis(4-methylphenyl)piperazine

Description

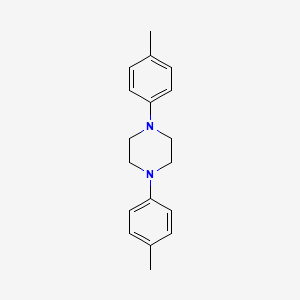

1,4-Bis(4-methylphenyl)piperazine is a piperazine derivative featuring two 4-methylphenyl groups symmetrically attached to the nitrogen atoms of the piperazine ring. Piperazine derivatives are valued for their conformational flexibility, hydrogen-bonding capabilities, and ability to act as ligands or pharmacophores .

Properties

CAS No. |

3367-48-4 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,4-bis(4-methylphenyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |

InChI Key |

STXVIIFFMIFKSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methylphenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used for the synthesis of piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis(4-methylphenyl)piperazine is a chemical compound featuring a piperazine ring substituted at both nitrogen atoms with 4-methylphenyl groups. It has a molecular weight of approximately 266.38 g/mol. This compound is similar in structure to psychoactive and pharmaceutical agents, which often use the piperazine moiety for biological activity.

Applications in Scientific Research

This compound has applications in several fields:

- Pharmaceuticals It serves as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.

- Chemical Research This compound is used in chemical research. It exhibits significant biological activity, particularly as a permeation enhancer, improving the absorption of macromolecular therapeutics by enhancing the permeability of intestinal epithelium. Laboratory studies have shown that it decreases transepithelial electrical resistance (TEER) in Caco-2 cells and increases the permeability of paracellular markers such as $$14C]-mannitol. These effects are attributed to its interaction with tight junction proteins, leading to alterations in their expression and function.

Biological Activities and Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways crucial for drug absorption. Its role as a permeation enhancer suggests potential applications in enhancing the bioavailability of co-administered therapeutics. Studies have demonstrated that it can decrease mitochondrial membrane potential while increasing plasma membrane potential in certain cell types.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to specific biological effects. For example, it may interact with histamine receptors, serotonin receptors, or other neurotransmitter receptors, influencing cellular signaling pathways . The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Piperazine derivatives bearing substituted phenyl groups exhibit distinct physicochemical and biological properties depending on the substituent’s electronic and steric effects.

Key Observations :

Key Observations :

Piperazine Derivatives in Materials Science

Piperazine-based ligands and polymers are critical in coordination chemistry and functional materials.

Key Observations :

- Aminopropyl substituents facilitate solvothermal synthesis of selenogallates but reduce thermal stability compared to metal-amine counterions .

- Methacryloyl groups enable polymerization into functional matrices for biomedical separations .

Structure-Activity Relationships (SAR) and Trends

- Substituent Electronics : Electron-withdrawing groups (e.g., -SO₂, -Cl) enhance enzymatic binding but may reduce solubility.

- Steric Effects : Bulky groups (e.g., benzhydryl) improve thermal stability but limit conformational flexibility.

- Hybrid Pharmacophores: Combining piperazine with thiazolidinone or dithiocarbamate moieties broadens biological activity .

Q & A

Basic Research Questions

Q. How can computational methods determine the most stable conformer of 1,4-Bis(4-methylphenyl)piperazine?

- Methodology : Perform conformational analysis using semiempirical quantum mechanical approaches like AM1 (implemented in Spartan06) to evaluate relative energies of conformers. Optimize geometries and compare their thermodynamic stabilities. For example, a study on a similar piperazine derivative identified four low-energy conformers, with the most stable showing minimal steric hindrance between substituents .

- Data Interpretation : Tabulate relative energies (e.g., ΔG values) and visualize torsional angles to identify steric or electronic factors influencing stability.

Q. What synthetic routes are viable for preparing this compound?

- Methodology : Adapt protocols from analogous piperazine derivatives, such as nucleophilic substitution or Buchwald-Hartwig coupling. For instance, 1,4-bis(aryl)piperazines are often synthesized via reaction of piperazine with aryl halides in the presence of a palladium catalyst .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to enhance yield. Purify via recrystallization or column chromatography, and confirm structure using NMR and X-ray diffraction .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology : Use H/C NMR to confirm substitution patterns and symmetry. IR spectroscopy can identify N-H stretching (if present) and aryl C-H vibrations. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Example : A study on 1,4-bis(2-chloro-4-nitrophenyl)piperazine reported distinct H NMR signals for axial/equatorial protons, aiding conformational assignment .

Advanced Research Questions

Q. How can molecular docking simulations predict the interaction of this compound with biological targets like DNA or enzymes?

- Methodology : Use AutoDock Vina for semi-flexible docking, treating the ligand as flexible and the target (e.g., DNA) as rigid. Define the binding site (e.g., 40ų grid) and apply Kollman charges to the target. For DNA interactions, analyze binding modes (e.g., intercalation, groove binding) and calculate ΔG values .

- Case Study : A piperazine derivative showed binding affinities of -7.5 kcal/mol to DNA via hydrogen bonds and π-alkyl interactions at DG4 and DA6 nucleotides .

Q. What strategies resolve contradictions in binding affinity data between computational and experimental studies?

- Methodology : Reconcile discrepancies by (i) validating docking results with molecular dynamics simulations to assess stability, (ii) performing isothermal titration calorimetry (ITC) to measure experimental ΔG, and (iii) cross-checking with mutagenesis studies to confirm key binding residues .

- Example : A study on 1,4-bis(2-chloro-4-nitrophenyl)piperazine used both docking (-7.5 kcal/mol) and experimental IC50 values to confirm anti-cancer activity .

Q. How do electronic effects of substituents (e.g., methyl vs. nitro groups) influence the reactivity of this compound?

- Methodology : Conduct Hammett analysis or DFT calculations to compare substituent effects on electron density. For instance, methyl groups (electron-donating) may reduce electrophilicity compared to nitro groups (electron-withdrawing), altering binding or catalytic properties .

- Data Insight : In sulfonamide piperazines, para-substituted electron-withdrawing groups enhanced DPP-IV inhibition by 30% compared to electron-donating groups .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing conformational energy data?

- Methodology : Apply ANOVA or Tukey’s HSD test to compare energy differences between conformers. Use Boltzmann distributions to estimate population ratios at experimental temperatures. For example, a study reported a 1.2 kcal/mol energy gap between the two lowest conformers, correlating with a ~85:15 population ratio at 298 K .

Q. How to design assays for evaluating the antioxidant potential of this compound?

- Methodology : Use DPPH radical scavenging assays. Prepare a concentration gradient (e.g., 0.1–100 μM), measure inhibition percentages spectrophotometrically at 517 nm, and calculate IC50 values. Compare with standards like ascorbic acid .

- Example : A piperazine derivative with tert-butyl substituents showed IC50 = 0.84 μM in DPPH assays, indicating potent antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.